Methyl 4-aminobutanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 153.61 g/mol. It is also known by various synonyms, including methyl 4-aminobutyrate hydrochloride and 4-aminobutyric acid methyl ester hydrochloride. The compound appears as a white to off-white powder and is soluble in water. Its chemical structure features a methyl ester group attached to a 4-aminobutanoic acid backbone, making it an important derivative of gamma-aminobutyric acid (GABA) .
Information on the specific safety hazards of Methyl 4-aminobutyrate hydrochloride is limited. As with any research chemical, it should be handled with care following standard laboratory safety protocols. Given its structural similarity to GABA, it is advisable to exercise caution as GABA can have psychoactive effects at high doses [].
Methyl 4-aminobutanoate Hydrochloride can be used to investigate the role of GABA in various physiological processes, including:
Alterations in GABAergic function have been implicated in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Methyl 4-aminobutanoate Hydrochloride can be used to study the role of GABA in these conditions and explore potential therapeutic interventions.
Methyl 4-aminobutanoate Hydrochloride can be used as a tool compound in drug discovery efforts aimed at developing novel therapeutics targeting the GABAergic system. This can involve screening for compounds that modulate the effects of Methyl 4-aminobutanoate Hydrochloride or studying its interaction with potential drug candidates.
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.
Methyl 4-aminobutanoate hydrochloride exhibits biological activity primarily due to its structural similarity to GABA, a key inhibitory neurotransmitter in the central nervous system. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmission. Some studies suggest that this compound may enhance GABAergic activity, which could have implications for treating anxiety and epilepsy .
Several methods exist for synthesizing methyl 4-aminobutanoate hydrochloride:
These methods provide various pathways for synthesizing this compound, allowing for flexibility depending on available materials and desired purity levels.
Methyl 4-aminobutanoate hydrochloride has several applications:
These applications underscore its importance in both medicinal chemistry and agricultural sciences.
Interaction studies involving methyl 4-aminobutanoate hydrochloride focus on its effects on neurotransmitter systems. Research indicates that this compound may interact with GABA receptors, influencing synaptic transmission and neuronal excitability. Such interactions are critical for understanding its therapeutic potential and side effects .
Methyl 4-aminobutanoate hydrochloride shares structural similarities with several other compounds, particularly those related to GABA metabolism:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Gamma-Aminobutyric Acid | C4H9NO2 | Naturally occurring neurotransmitter |
Methyl Glycine | C3H9NO2 | Methylated version of glycine |
Beta-Alanine | C3H7NO2 | Non-proteinogenic amino acid |
N-Methyl Glycine | C4H11NO2 | Methylated derivative of glycine |
Methyl 4-aminobutanoate hydrochloride is unique due to its specific amino group positioning on the butanoate chain, which influences its biological activity and potential therapeutic uses compared to these similar compounds .
Irritant